N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyl, bromophenyl, and phenylacetamide groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylidene hydrazine derivative, followed by its reaction with phenylacetyl chloride under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
N-{3-[(2-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with similar structural features but lacking the benzylidene hydrazine and bromophenyl groups.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
N-{3-[(2-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24BrN3O3 |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C29H24BrN3O3/c30-25-14-15-27(36-20-22-10-5-2-6-11-22)24(17-25)19-31-33-29(35)23-12-7-13-26(18-23)32-28(34)16-21-8-3-1-4-9-21/h1-15,17-19H,16,20H2,(H,32,34)(H,33,35)/b31-19- |
InChI Key |
YODADSLXDHYQDP-DXJNIWACSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.